Cas no 74801-33-5 (2-(pyridin-4-yl)pyrimidine)
2-(pyridin-4-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2-(4-pyridinyl)-
- 4-(2-pyrimidinyl)pyridine
- 2-(pyridin-4-yl)pyrimidine
- 2-(4-pyridinyl)pyrimidine
- 2-pyridin-4-yl-pyrimidine
- AKOS015916812
- 2-pyridin-4-ylpyrimidine
- 74801-33-5
- 4-pyridylpyrimidine
- SCHEMBL2712784
-
- MDL: MFCD15476035
- Inchi: 1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H
- InChI Key: BJLFRYUEDOKXRO-UHFFFAOYSA-N
- SMILES: C1(C2C=CN=CC=2)=NC=CC=N1
Computed Properties
- Exact Mass: 157.063997236Da
- Monoisotopic Mass: 157.063997236Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.7Ų
2-(pyridin-4-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D630641-5g |
4-(2-pyrimidinyl)pyridine |
74801-33-5 | 95% | 5g |
$1050 | 2024-08-03 | |
| eNovation Chemicals LLC | D630641-10g |
4-(2-pyrimidinyl)pyridine |
74801-33-5 | 95% | 10g |
$1650 | 2024-08-03 | |
| Enamine | BBV-39760839-1.0g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 1.0g |
$492.0 | 2022-12-27 | |
| Enamine | BBV-39760839-2.5g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
| Enamine | BBV-39760839-5.0g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 5.0g |
$1291.0 | 2022-12-27 | |
| Enamine | BBV-39760839-10.0g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 10.0g |
$1623.0 | 2022-12-27 | |
| Enamine | BBV-39760839-1g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 1g |
$492.0 | 2023-10-28 | |
| Enamine | BBV-39760839-5g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 5g |
$1291.0 | 2023-10-28 | |
| Enamine | BBV-39760839-10g |
2-(pyridin-4-yl)pyrimidine |
74801-33-5 | 95% | 10g |
$1623.0 | 2023-10-28 | |
| eNovation Chemicals LLC | D630641-10g |
4-(2-pyrimidinyl)pyridine |
74801-33-5 | 95% | 10g |
$1650 | 2025-02-26 |
2-(pyridin-4-yl)pyrimidine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(pyridin-4-yl)pyrimidine
Recent Advances in the Study of 2-(Pyridin-4-yl)pyrimidine (CAS: 74801-33-5) in Chemical Biology and Pharmaceutical Research
The compound 2-(pyridin-4-yl)pyrimidine (CAS: 74801-33-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic scaffold serves as a critical building block in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurological disorders. Recent studies have highlighted its potential as a kinase inhibitor, antimicrobial agent, and modulator of protein-protein interactions, making it a focal point for drug discovery efforts.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-(pyridin-4-yl)pyrimidine derivatives to enhance their binding affinity for epidermal growth factor receptor (EGFR) tyrosine kinase. The researchers employed molecular docking and structure-activity relationship (SAR) analyses to identify key modifications that improved inhibitory activity against EGFR mutants associated with non-small cell lung cancer (NSCLC). The lead compound, featuring a fluorinated phenyl substituent, demonstrated nanomolar potency and favorable pharmacokinetic properties in preclinical models.
In the realm of antimicrobial research, a team from the University of Cambridge reported the synthesis of 2-(pyridin-4-yl)pyrimidine-based small molecules targeting bacterial DNA gyrase. The study, published in ACS Infectious Diseases (2024), revealed that these compounds exhibited broad-spectrum activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Mechanistic studies confirmed the disruption of ATP-binding sites in gyrase B subunit, offering a promising strategy to circumvent existing resistance mechanisms.
Recent advancements in chemical biology have also leveraged 2-(pyridin-4-yl)pyrimidine as a versatile scaffold for PROTAC (proteolysis-targeting chimera) design. A Nature Communications paper (2024) detailed the development of bifunctional molecules incorporating this core structure to target aberrant proteins in neurodegenerative diseases. The researchers achieved selective degradation of pathological tau aggregates in cellular models of Alzheimer's disease, opening new avenues for therapeutic intervention.
From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 2-(pyridin-4-yl)pyrimidine derivatives have emerged. A Green Chemistry publication (2023) described a microwave-assisted, catalyst-free protocol that significantly improved yields while reducing environmental impact. This technological advancement addresses previous challenges in large-scale production and supports the growing demand for this pharmacophore in drug discovery pipelines.
The pharmacokinetic profile of 2-(pyridin-4-yl)pyrimidine-containing compounds has been extensively characterized in recent preclinical studies. Data from animal models indicate generally favorable absorption and distribution properties, though metabolic stability varies significantly with specific substitutions. Current research efforts are focused on optimizing metabolic pathways through strategic structural modifications while maintaining target engagement.
Looking forward, the unique physicochemical properties of 2-(pyridin-4-yl)pyrimidine continue to inspire innovative applications. Ongoing clinical trials evaluate its derivatives as potential treatments for rare genetic disorders and inflammatory conditions, while computational approaches explore its utility in fragment-based drug discovery. The compound's versatility ensures its enduring relevance in medicinal chemistry and chemical biology research.
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